molecular formula C9H6BrFO B8691162 8-Bromo-5-fluoro-2H-chromene

8-Bromo-5-fluoro-2H-chromene

Cat. No. B8691162
M. Wt: 229.05 g/mol
InChI Key: QMKXIHSGSUGVEE-UHFFFAOYSA-N
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Patent
US07915295B2

Procedure details

This compound was prepared analogously to 5,8-difluoro-2H-chromene but using (15 g, 65 mmol) of 1-bromo-4-fluoro-2-prop-2-ynyloxybenzene to give the title compound (3.7 g, 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC(F)=C2C=1C=CCO2.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:15]=1[O:21][CH2:22][C:23]#[CH:24]>>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[C:16]2[C:15]=1[O:21][CH2:22][CH:23]=[CH:24]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C=CCOC2=C(C=C1)F
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)OCC#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C2C=CCOC12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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